5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This molecule combines quinoline and pyrazolopyrazine frameworks, lending it unique properties and making it a subject of interest in scientific research.
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-32-20-11-9-18(10-12-20)21-16-23-25(31)27(14-15-29(23)26-21)17-24(30)28-13-5-7-19-6-3-4-8-22(19)28/h3-4,6,8-12,14-16H,2,5,7,13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQYBYQMYWGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Reactants :
- 5-Amino-1H-pyrazole-4-carbonitrile (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- Acetic acid (solvent, 10 mL/g substrate)
Conditions :
- Reflux at 120°C for 12 hours under nitrogen
Workup :
- Cool to room temperature, dilute with ice water, and neutralize with NaHCO₃
- Filter and recrystallize from ethanol
Yield and Characterization
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 198–200°C |
| $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6 $$) | δ 8.21 (s, 1H, pyrazole-H), 6.95 (s, 1H, pyrazinone-H), 4.32 (q, 2H, J = 7.1 Hz, OCH₂), 2.42 (s, 3H, CH₃) |
Synthesis of the 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-Oxoethyl Side Chain
The dihydroquinoline moiety is synthesized via a radical tandem cyclization under metal-free conditions:
Radical Cyclization Protocol
Reactants :
- N-Methyl-N-(cinnamoyl)aniline (1.0 equiv)
- Pentane-2,4-dione (1.5 equiv)
- K₂S₂O₈ (2.0 equiv)
- CH₃CN/H₂O (1:1 v/v, 5 mL/g substrate)
Conditions :
- Stir at 100°C for 15 hours
Workup :
- Extract with CH₂Cl₂, dry over Na₂SO₄, purify via column chromatography (hexane/EtOAc 3:1)
Functionalization to α-Keto Amide
Reactants :
- 3,4-Dihydroquinolin-1(2H)-one (1.0 equiv)
- Ethyl chlorooxoacetate (1.2 equiv)
- Et₃N (2.0 equiv)
- THF (5 mL/g substrate)
Conditions :
- Stir at 0°C for 1 hour, then room temperature for 6 hours
Yield and Characterization
Parameter Value Yield 82% $$ ^{13}C $$ NMR (100 MHz, CDCl₃) δ 195.4 (C=O), 168.2 (C=O), 139.1 (Ar-C), 128.7–126.3 (Ar-CH), 45.2 (NCH₂)
Final Coupling of the Side Chain to the Core
The α-keto amide is conjugated to the pyrazolo-pyrazinone core via a nucleophilic alkylation:
Alkylation Protocol
Reactants :
- 2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 equiv)
- 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoacetic acid (1.2 equiv)
- EDC·HCl (1.5 equiv), HOBt (1.5 equiv)
- DMF (5 mL/g substrate)
Conditions :
- Stir at room temperature for 24 hours
Workup :
- Dilute with H₂O, extract with EtOAc, purify via silica gel chromatography (CH₂Cl₂/MeOH 95:5)
Yield and Spectroscopic Data
| Parameter | Value |
|---|---|
| Yield | 58% |
| HRMS (ESI+) | m/z 487.1987 [M+H]⁺ (calc. 487.1991) |
| IR (KBr) | 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (amide) |
Optimization and Challenges
Key challenges and solutions in the synthesis include:
Regioselectivity in Cyclocondensation
Radical Cyclization Efficiency
- Issue : Low yields in aqueous conditions
- Solution : Co-solvent system (CH₃CN/H₂O) enhances solubility of organic intermediates
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various types of chemical reactions, such as oxidation, reduction, and substitution. For instance, oxidation reactions could occur at the quinoline moiety, while substitution reactions could target the ethoxyphenyl group.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or hydrogen peroxide might be used for oxidation reactions. Reducing agents like sodium borohydride could be employed for reductions. Substitution reactions might require the use of nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinoline N-oxides, while reduction could yield dihydro derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound's molecular formula is , with a molecular weight of approximately 421.558 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities. The presence of the 3,4-dihydroquinoline moiety enhances its pharmacological profile by potentially increasing lipophilicity and enabling better membrane permeability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[1,5-a]pyrazine derivatives. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer models, demonstrating significant efficacy against breast and colon cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various assays. Preliminary findings indicate that it exhibits notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds similar to 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been shown to reduce inflammatory markers in vitro and in vivo. This effect is likely mediated by the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the precise construction of its complex structure. Key synthetic pathways include:
- Formation of the Pyrazolo[1,5-a]Pyrazine Core : This step involves cyclization reactions that yield the pyrazine framework.
- Functionalization : Subsequent reactions introduce the ethoxyphenyl and dihydroquinoline groups.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Characterization techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) confirm the successful synthesis and purity of the compound.
Case Study 1: Anticancer Activity
In a recent study published in ACS Omega, derivatives similar to this compound were tested on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at Mahatma Gandhi University assessed the antimicrobial activity of various pyrazole derivatives against common pathogens. The results showed that compounds with structural similarities exhibited significant antibacterial effects, suggesting potential therapeutic applications in treating infections .
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. Molecular docking studies and biochemical assays could help elucidate its precise targets and mechanisms.
Comparison with Similar Compounds
When comparing this compound to similar molecules, its unique combination of quinoline and pyrazolopyrazine moieties stands out. Similar compounds might include other quinoline derivatives or pyrazolopyrazine analogs.
List of Similar Compounds:5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-pyrazolopyrazin-4(5H)-one
2-(4-ethoxyphenyl)quinolin-4-one
3,4-dihydroquinolin-1(2H)-yl derivatives
This detailed overview of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one covers its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Whether in a lab or an industrial setting, this molecule’s unique structure and properties make it a fascinating subject of study.
Biological Activity
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 421.56 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O |
| Molecular Weight | 421.56 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the 3,4-dihydroquinoline intermediate : This can be synthesized via reduction methods.
- Coupling reactions : The intermediate is coupled with other functional groups to form the final product.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results indicate that it exhibits moderate cytotoxicity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia) .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 15 | Moderate |
| K562 | 20 | Moderate |
These findings suggest that while the compound shows promise as an anticancer agent, further optimization may be necessary to enhance its efficacy.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been assessed for antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, supporting its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation and bacterial growth. Molecular docking studies suggest that it may interact with key targets within these pathways, leading to apoptosis in cancer cells and inhibition of bacterial cell wall synthesis .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo derivatives similar to this compound. For instance:
- A study demonstrated that derivatives with similar structural motifs showed enhanced activity against resistant strains of bacteria and exhibited lower cytotoxicity in normal cell lines .
- Another investigation focused on the design of pyrazolo compounds that selectively target cancer cells while sparing healthy tissues, showcasing the importance of structural modifications in enhancing selectivity and potency .
Q & A
Synthesis Optimization and Purification
Basic: What are the critical steps in synthesizing this compound, and how are intermediates purified? The synthesis typically involves multi-step reactions, starting with the formation of heterocyclic intermediates (e.g., oxazole or pyrazole moieties) followed by coupling reactions. Key steps include:
- Oxazole/pyrazole intermediate synthesis : Controlled temperatures (e.g., 60–80°C) and solvents like DMF or DCM are used to optimize yield .
- Coupling reactions : Reagents such as chlorinated aromatic compounds or methoxy-substituted phenols are employed under reflux conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or preparative HPLC is used for intermediates and final product purification .
Advanced: How can reaction conditions be optimized to address low yields in the final coupling step? Advanced optimization involves:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for heterocyclic coupling, as seen in analogous pyrazolo[1,5-a]pyrazine syntheses .
- In-line analytics : Use of FTIR or Raman spectroscopy to monitor reaction progress and detect side products .
Structural Characterization Techniques
Basic: Which spectroscopic methods are essential for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for ethoxyphenyl (δ 1.3–1.5 ppm for CH) and pyrazine carbonyl (δ 160–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
Advanced: How can computational methods resolve ambiguities in stereochemistry or tautomerism?
- Density Functional Theory (DFT) : Predicts NMR chemical shifts and compares them with experimental data to validate tautomeric forms .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for related pyrazolo[1,5-a]pyrazin-4-ones .
Biological Activity Profiling
Basic: What in vitro assays are used to evaluate this compound’s biological activity?
- Antiproliferative assays : IC determination in cancer cell lines (e.g., A549, HEPG2) via MTT or CellTiter-Glo .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .
Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?
- Analog synthesis : Systematic modification of substituents (e.g., ethoxyphenyl to methoxyphenyl) to assess impact on potency .
- 3D-QSAR modeling : Uses molecular descriptors to predict bioactivity and prioritize synthetic targets .
Mechanism of Action Elucidation
Basic: What hypotheses exist about this compound’s mechanism of action?
- Kinase inhibition : Structural analogs inhibit kinases (e.g., PI3Kδ) by binding to ATP pockets .
- Autophagy modulation : Pyrazolo[1,5-a]pyrazines may interfere with autophagosome-lysosome fusion .
Advanced: How can conflicting data on mechanism (e.g., autophagy vs. apoptosis) be resolved?
- Pathway-specific inhibitors : Co-treatment with autophagy inhibitors (e.g., chloroquine) or apoptosis inducers (e.g., staurosporine) to isolate effects .
- CRISPR-Cas9 screens : Identify gene knockouts that rescue or enhance compound activity .
Physicochemical Property Determination
Basic: How are solubility and stability profiles determined for formulation studies?
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .
- Stability : Forced degradation studies under heat, light, and humidity to identify degradation products .
Advanced: What strategies improve bioavailability despite poor aqueous solubility?
- Nanoparticle formulation : Encapsulation in PLGA or lipid nanoparticles enhances dissolution .
- Prodrug design : Introduction of phosphate esters or PEGylated derivatives .
Computational Modeling Applications
Basic: How is molecular docking used to predict target engagement?
- Ligand preparation : Protonation state assignment (e.g., at physiological pH) using tools like LigPrep .
- Docking software (AutoDock Vina, Glide) : Screens against target proteins (e.g., PI3Kδ) to prioritize in vitro testing .
Advanced: Can molecular dynamics simulations explain binding kinetics?
- Trajectory analysis : Identifies key residues (e.g., hinge region in kinases) stabilizing ligand binding .
- Free energy calculations (MM/PBSA) : Quantifies binding affinity and guides scaffold modifications .
Data Contradiction Analysis
Advanced: How should researchers address discrepancies in reported IC values across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
